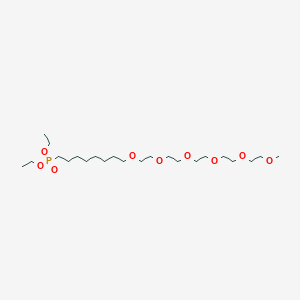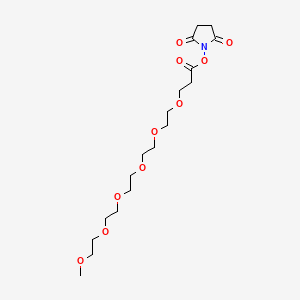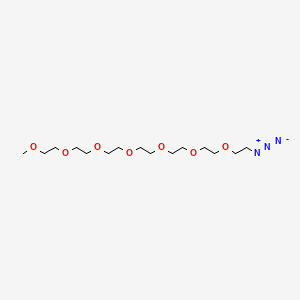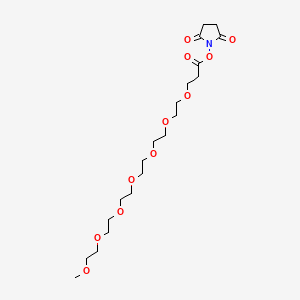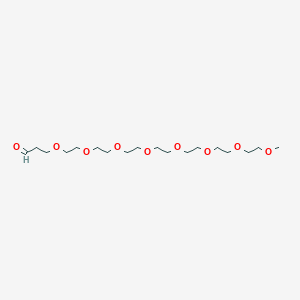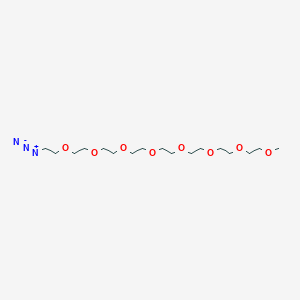![molecular formula C20H14Cl2FN5O2S B609364 N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide CAS No. 1952236-05-3](/img/structure/B609364.png)
N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide
説明
The compound “N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide” is a chemical compound with the CAS Number: 1952236-05-3. It has a linear formula of C20H14Cl2FN5O2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It has a molecular weight of 478.33 .科学的研究の応用
Dual Inhibitor of EGFR and PI3K Signaling Pathways
MTX-211 is a first-in-class dual inhibitor of the epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways . It has a compelling pharmaceutical profile and could enhance the effectiveness of mitogen-activated protein kinase kinase (MEK) inhibitor therapy in colorectal tumors with KRAS mutations .
Resistance Mechanism in Cancer Cells
The overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2, a prevalent mechanism associated with multidrug resistance (MDR), could diminish the effectiveness of MTX-211 in human cancer cells . The drug efflux activity of ABCG2 substantially decreases the intracellular accumulation of MTX-211 in cancer cells .
Effect on EGFR and PI3K Pathways
The cytotoxicity and effectiveness of MTX-211 in suppressing the activation of the EGFR and PI3K pathways are significantly attenuated in cancer cells overexpressing ABCG2 .
Interaction with ABCG2
The enhancement of the MTX-211-stimulated ATPase activity of ABCG2 and the computational molecular docking analysis illustrating the binding of MTX-211 to the substrate-binding sites of ABCG2 offer a further indication for the interaction between MTX-211 and ABCG2 .
Inhibition of GSH Synthesis
MTX-211 inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species . GSH supplementation partly reverses the inhibitory effects of MTX-211 .
Effect on Keap1/NRF2/GCLM Signaling Pathway
MTX-211 promotes NRF2 protein ubiquitinated degradation via facilitating the binding of Keap1 and NRF2, subsequently resulting in the downregulated expression of GCLM, which plays a vital role in GSH synthesis . This effectively inhibits bladder cancer cell proliferation .
Potential Therapeutic Agent for Cancer
Given its effects on EGFR and PI3K pathways, ABCG2 interaction, and GSH synthesis, MTX-211 could be a promising therapeutic agent for cancer .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315-H319, which indicate that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
作用機序
MTX-211, also known as N-(2-chloro-5-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)pyridin-3-yl)methanesulfonamide, is a first-in-class dual inhibitor with a compelling pharmaceutical profile .
Target of Action
MTX-211 targets both the epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation, making them important targets for cancer therapy .
Mode of Action
MTX-211 functions as a dual inhibitor, suppressing the activation of the EGFR and PI3K pathways . This inhibition results in decreased cell proliferation and increased apoptosis, contributing to its antitumor effects .
Biochemical Pathways
MTX-211 affects multiple biochemical pathways. It inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species . This disruption of GSH metabolism can induce oxidative stress, leading to cell death . Additionally, MTX-211 can suppress the activation of the EGFR and PI3K pathways, which are often overactive in cancer cells .
Pharmacokinetics
MTX-211 exhibits a favorable pharmaceutical profile, possessing sub- to low nanomolar potency against both targets . It has over 70% oral bioavailability, indicating good absorption and distribution within the body . The drug efflux activity of the atp-binding cassette (abc) drug transporter abcg2 can decrease the intracellular accumulation of mtx-211 in cancer cells , potentially affecting its bioavailability and efficacy.
Result of Action
The cytotoxicity and effectiveness of MTX-211 in suppressing the activation of the EGFR and PI3K pathways are significantly attenuated in cancer cells overexpressing ABCG2 . Despite this, MTX-211 still exhibits strong in vivo single-agent efficacy against multiple BRAF mt and KRAS mt colorectal cancer models .
Action Environment
The action of MTX-211 can be influenced by environmental factors. For instance, the overexpression of ABCG2, a prevalent mechanism associated with multidrug resistance (MDR), can diminish the effectiveness of MTX-211 in human cancer cells . This suggests that the tumor microenvironment and genetic factors can influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKCXXNIKKSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



